molecular formula C14H15FN4O B2999090 N-cyclopropyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1326898-49-0

N-cyclopropyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2999090
CAS No.: 1326898-49-0
M. Wt: 274.299
InChI Key: XHHBGWUBVMRHKX-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H15FN4O and its molecular weight is 274.299. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods

The compound N-cyclopropyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, due to its complex structure, involves intricate synthesis methods. For instance, compounds with similar structures have been synthesized through multi-step processes, involving condensation reactions, amination, and cyclization. These methods often result in compounds exhibiting significant inhibitory activity against cancer cell lines, highlighting their potential in anticancer research (J. Lu et al., 2021).

Crystal Structure and Antitumor Activity

The crystal structure determination of related compounds provides insights into their molecular configuration, which is crucial for understanding their interaction with biological targets. Some of these compounds have shown promising results in inhibiting the proliferation of various cancer cell lines, indicating their potential application in cancer therapy (Xuechen Hao et al., 2017).

Chemical Reactions and Biological Activities

Chemical Reactions and Derivatives

The creation of derivatives of similar compounds involves a variety of chemical reactions, including nucleophilic substitution and ester hydrolysis. These processes have led to the synthesis of compounds with confirmed structures through spectroscopic methods, opening new avenues for the development of novel molecules with potential therapeutic applications (Zhihui Zhou et al., 2021).

Antitumor and Antimicrobial Activities

The synthesized compounds exhibit a range of biological activities, including antitumor and antimicrobial effects. For example, some derivatives have been evaluated for their cytotoxic effects against human cancer cell lines, showing significant inhibition effects comparable to standard treatments. Additionally, the antimicrobial activity of certain products has been assessed, revealing their potential as novel anti-microbial agents with antibiofilm properties (S. Riyadh, 2011).

Properties

IUPAC Name

N-cyclopropyl-1-(3-fluoro-2-methylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O/c1-8-11(15)4-3-5-12(8)19-9(2)13(17-18-19)14(20)16-10-6-7-10/h3-5,10H,6-7H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHBGWUBVMRHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.